

Mass spectrometry analysis of 3-(Boc-amino)-2,2-dimethyl-1-propanol

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Compound of Interest

Compound Name: 3-(Boc-amino)-2,2-dimethyl-1-propanol

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**, a key intermediate in various organic syntheses. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and the development of nitrogen-containing molecules.^[1] A thorough understanding of the mass spectrometric behavior of such compounds is crucial for reaction monitoring, purity assessment, and structural confirmation.

This document outlines plausible experimental protocols for the analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol**, details its predicted fragmentation patterns under common ionization techniques, and presents the expected quantitative data in a clear, tabular format.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecular ion and key fragment ions of **3-(Boc-amino)-2,2-dimethyl-1-propanol** (Monoisotopic Mass: 203.1521 g/mol) when analyzed by electrospray ionization tandem mass

spectrometry (ESI-MS/MS). The fragmentation of the Boc group is a characteristic feature in the mass spectra of Boc-protected compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Predicted m/z	Proposed Ion Formula	Proposed Fragment Structure/Loss	Notes
204.1594	[C ₁₀ H ₂₂ NO ₃] ⁺	[M+H] ⁺	Protonated molecular ion.
186.1489	[C ₁₀ H ₂₀ NO ₂] ⁺	[M+H - H ₂ O] ⁺	Loss of water, a common fragmentation for alcohols. [6] [7]
148.1227	[C ₆ H ₁₄ NO ₂] ⁺	[M+H - C ₄ H ₈] ⁺	Loss of isobutylene from the Boc group. This is a characteristic fragmentation pathway for Boc-protected compounds. [4] [8]
130.1121	[C ₆ H ₁₂ NO] ⁺	[M+H - C ₄ H ₈ - H ₂ O] ⁺	Sequential loss of isobutylene and water.
104.1281	[C ₅ H ₁₄ NO] ⁺	[M+H - C ₅ H ₈ O ₂] ⁺	Cleavage of the Boc group.
102.0913	[C ₅ H ₁₂ N] ⁺	[M+H - C ₅ H ₁₀ O ₃] ⁺	Loss of the entire Boc group and the hydroxyl group.
88.0757	[C ₄ H ₁₀ N] ⁺	[M+H - C ₆ H ₁₂ O ₃] ⁺	Fragmentation involving the loss of the Boc group and a portion of the propanol backbone.
57.0704	[C ₄ H ₉] ⁺	[t-butyl cation] ⁺	A characteristic fragment from the Boc group. [9]

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of **3-(Boc-amino)-2,2-dimethyl-1-propanol** is provided below. Electrospray ionization (ESI) is a suitable soft ionization technique for such molecules.^[10]

Sample Preparation

- **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of **3-(Boc-amino)-2,2-dimethyl-1-propanol** in methanol.
- **Working Solution Preparation:** Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase consisting of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The addition of formic acid promotes protonation of the analyte.

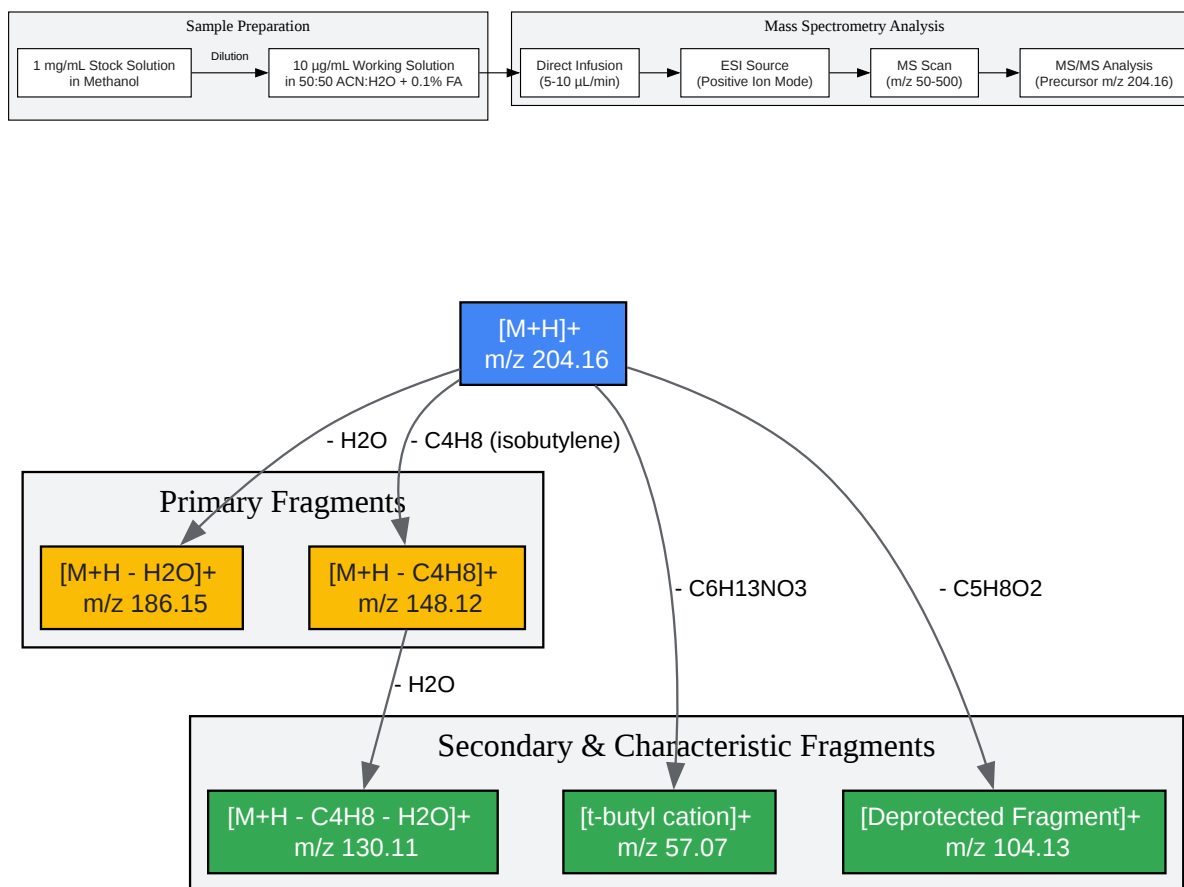
Mass Spectrometry Analysis

- **Instrumentation:** A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an electrospray ionization (ESI) source is recommended.
- **Ionization Mode:** Positive ion mode.
- **Infusion:** The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- **ESI Source Parameters:**
 - Capillary Voltage: 3.5 kV
 - Cone Voltage: 30 V
 - Source Temperature: 120 °C
 - Desolvation Temperature: 350 °C
 - Cone Gas Flow: 50 L/hr
 - Desolvation Gas Flow: 600 L/hr

- MS Scan Parameters:
 - Scan Range: m/z 50-500
 - Scan Time: 1 second
- Tandem MS (MS/MS) Analysis:
 - Select the protonated molecular ion ($[M+H]^+$, m/z 204.16) as the precursor ion.
 - Use collision-induced dissociation (CID) with argon as the collision gas.
 - Vary the collision energy (e.g., 10-30 eV) to obtain a comprehensive fragmentation pattern.

Visualizations

The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways for **3-(Boc-amino)-2,2-dimethyl-1-propanol**.



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